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  • Product: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
  • CAS: 149229-27-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

A Versatile Reagent for Gem-Difluoroalkylation in Drug Discovery Executive Summary & Chemical Profile[1] 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS: 149229-27-6 ) represents a specialized fluorinated building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Reagent for Gem-Difluoroalkylation in Drug Discovery

Executive Summary & Chemical Profile[1]

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS: 149229-27-6 ) represents a specialized fluorinated building block designed for the late-stage functionalization of bioactive molecules. In modern medicinal chemistry, this reagent serves a dual purpose: it introduces the metabolically stable gem-difluoromethylene (


) bridge while simultaneously installing a morpholine pharmacophore—a "privileged structure" known to improve aqueous solubility and optimize pharmacokinetic (PK) profiles.

Unlike simple alkyl halides, this reagent combines the radical reactivity of the C-Br bond with the electronic modulation of the morpholine amide, making it an ideal candidate for Atom Transfer Radical Addition (ATRA) and photoredox catalysis.

Chemical Identity & Properties[2][3][4][5][6][7][8][9]
PropertyData
IUPAC Name 2-Bromo-2,2-difluoro-1-(morpholin-4-yl)ethan-1-one
CAS Number 149229-27-6
Molecular Formula

Molecular Weight 244.04 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Density ~1.83 g/cm³ (Predicted)
Boiling Point ~326°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, DMF, DMSO; limited solubility in water.
Stability Hygroscopic; store under inert atmosphere (Ar/N2) at 2–8°C.

Mechanistic Utility: The Fluorine Effect

The strategic value of this reagent lies in the gem-difluoro effect . The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which lowers the pKa of neighboring protons (if any) and alters the conformation of the molecule due to stereoelectronic gauché effects.

Reactivity Profile

The C-Br bond in this molecule is significantly weakened by the adjacent electron-withdrawing carbonyl and fluorine atoms, making it highly susceptible to Single Electron Transfer (SET) . This allows the generation of a stabilized


-carbonyl difluoro radical, which is electrophilic and reacts rapidly with electron-rich alkenes.
Mechanism of Action (Radical Addition)

The following diagram illustrates the mechanism when used in a copper-catalyzed ATRA reaction.

G Reagent Reagent (R-CF2-Br) Radical Radical Species (•CF2-CONR2) Reagent->Radical SET (Reduction) Catalyst_Red Cu(I) Ln (Activator) Catalyst_Ox Cu(II) Ln-Br (Deactivator) Catalyst_Red->Catalyst_Ox - e- Intermediate Carbon Radical Intermediate Radical->Intermediate + Alkene Alkene Substrate (Alkene) Alkene->Intermediate Product Gem-Difluoro Product Intermediate->Product Br Transfer Catalyst_Ox->Catalyst_Red Regeneration Catalyst_Ox->Product Br Source

Figure 1: Mechanism of Copper-Catalyzed Atom Transfer Radical Addition (ATRA).

Applications in Medicinal Chemistry

Bioisosterism and Metabolic Stability

The


 group acts as a bioisostere for oxygen (ether) or a carbonyl group. However, unlike a carbonyl, the 

group is not susceptible to nucleophilic attack or enzymatic hydrolysis.
  • Lipophilicity: Fluorination typically increases lipophilicity (

    
    ), enhancing membrane permeability.
    
  • Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), effectively blocking oxidative metabolism (e.g., by Cytochrome P450) at that position.

The Morpholine Advantage

Incorporating the morpholine ring via this reagent offers distinct advantages:

  • Solubility: The ether oxygen in morpholine accepts hydrogen bonds, improving aqueous solubility compared to piperidine or benzene analogs.

  • pKa Modulation: The basic nitrogen (typically pKa ~8.3) allows for salt formation, aiding in formulation.

Experimental Protocols

Protocol A: Synthesis of the Reagent

If the reagent is not commercially available, it can be synthesized via aminolysis of ethyl bromodifluoroacetate.

Reagents: Ethyl bromodifluoroacetate (1.0 equiv), Morpholine (1.0 equiv), Ethanol (Solvent).

  • Setup: Charge a flame-dried round-bottom flask with anhydrous Ethanol (0.5 M concentration relative to ester).

  • Addition: Add Ethyl bromodifluoroacetate (1.0 equiv) and cool to 0°C.

  • Aminolysis: Add Morpholine (1.0 equiv) dropwise over 20 minutes. Note: The reaction is exothermic.[1][2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (formation of a more polar spot) or

    
     NMR.
    
  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted morpholine) followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Copper-Catalyzed ATRA (Application)

Use this protocol to couple the reagent with a terminal alkene.

Reagents: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.2 equiv), Alkene (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (15 mol%), Solvent (DCM or Acetonitrile).

  • Degassing: In a Schlenk tube, combine the alkene, CuI, and Phenanthroline. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent.

  • Initiation: Add the bromodifluoro reagent via syringe.

  • Heating: Seal the tube and heat to 60–80°C (depending on substrate stability) for 12–24 hours.

  • Analysis: Check

    
     NMR. The characteristic triplet of the 
    
    
    
    group in the starting material (approx -60 ppm) will shift significantly in the product.
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Reagent + Alkene + Catalyst (Cu/Ligand) Start->Mix Degas Degas (Argon/N2) Critical Step Mix->Degas Heat Heat (60-80°C) 12-24 Hours Degas->Heat Monitor Monitor: 19F NMR Check CF2 Shift Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter (Celite) -> Conc. Monitor->Workup Conversion >95% Purify Purification: Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for ATRA reactions.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (H314).[3] The hydrolyzable bromide can generate HBr upon contact with moisture.

  • Acute Toxicity: Harmful if swallowed (H302).[3]

Handling Procedures:

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Ventilation: Always handle inside a functioning fume hood.

  • Spill Control: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases or oxidizers.

References

  • PubChem Compound Summary. (2025). 2-Bromo-1-(morpholin-4-yl)ethan-1-one and related difluoro analogs. National Center for Biotechnology Information. Link

  • Beilstein Journal of Organic Chemistry. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. (Discusses radical behavior of halothane-like derivatives). Link

  • Journal of Medicinal Chemistry. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (Review of morpholine utility). Link

  • ChemicalBook. (2025). Synthesis of 2-Bromo-2,2-difluoroacetamide derivatives. Link

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Bromo-2,2-difluoroacetamides. Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS 149229-27-6): A Modern Reagent for Difluoroalkylation

Introduction: The Strategic Incorporation of Fluorine in Modern Chemistry The deliberate introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine in Modern Chemistry

The deliberate introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group is of particular interest. It serves as a non-hydrolyzable bioisostere for carbonyl groups, sulfones, and ether linkages, offering a powerful tool to modulate the properties of bioactive compounds.[3]

This guide provides a comprehensive technical overview of 2-bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS 149229-27-6), a versatile and efficient reagent for the introduction of the difluoroacetamido moiety into complex molecules. We will delve into its chemical structure, plausible synthesis, mechanism of action in photoredox catalysis, and practical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Compound Identification and Physicochemical Properties

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a stable, crystalline solid that has gained prominence as a key building block in synthetic organic chemistry.[4] Its structural and physical properties are summarized below.

Chemical Structure of CAS 149229-27-6 ***Figure 1:** 2D Chemical Structure of 2-bromo-2,2-difluoro-1-morpholinoethan-1-one.*

Table 1: Physicochemical Properties of CAS 149229-27-6

PropertyValueSource
CAS Number 149229-27-6[4]
IUPAC Name 2-bromo-2,2-difluoro-1-morpholinoethan-1-one[4]
Molecular Formula C₆H₈BrF₂NO₂[4]
Molecular Weight 244.04 g/mol [4]
SMILES O=C(N1CCOCC1)C(F)(Br)F[4]
Appearance Solid (typical)N/A
Purity ≥95% (commercially available)[4]

Plausible Synthetic Route

While detailed synthetic preparations for 2-bromo-2,2-difluoro-1-morpholinoethan-1-one are not extensively published in peer-reviewed journals, its structure suggests a straightforward synthesis via standard amidation chemistry. The most logical approach involves the reaction of a suitable 2-bromo-2,2-difluoroacetyl halide with morpholine.

The key precursor, 2-bromo-2,2-difluoroacetyl chloride, can be synthesized from industrial fluorochemical feedstocks. For instance, processes have been developed that utilize waste difluorotrichloroethane, which is converted through dehydrochlorination, bromination, and oxidation with sulfur trioxide to yield the desired acyl chloride.[1][2]

The final amidation step would proceed as follows:

Experimental Workflow: Synthesis of CAS 149229-27-6

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification acyl_chloride 2-Bromo-2,2-difluoroacetyl Chloride step3 3. Add acyl chloride dropwise. acyl_chloride->step3 morpholine Morpholine step1 1. Dissolve morpholine and base in solvent. morpholine->step1 base Tertiary Amine Base (e.g., Triethylamine) base->step1 solvent Aprotic Solvent (e.g., Dichloromethane) solvent->step1 step2 2. Cool solution to 0 °C. step1->step2 step2->step3 step4 4. Stir at room temperature. step3->step4 workup1 Aqueous Wash step4->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Solvent Evaporation workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification product Product: 2-Bromo-2,2-difluoro-1- morpholinoethan-1-one purification->product

Caption: Plausible synthetic workflow for the preparation of the title compound.

This reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically added to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Application in Visible-Light Photoredox Catalysis

The primary utility of 2-bromo-2,2-difluoro-1-morpholinoethan-1-one is as a precursor to the •CF₂(C=O)N(CH₂)₄O radical for the difluoroacetamidation of unactivated arenes and heteroarenes. This transformation is efficiently achieved using visible-light photoredox catalysis, a powerful and sustainable method that operates under mild conditions.[5]

Mechanism of Action: The Photoredox Catalytic Cycle

The reaction is initiated by the absorption of visible light (typically from blue LEDs) by a photocatalyst (PC), such as fac-[Ir(ppy)₃] or [Ru(bpy)₃]Cl₂. The excited-state photocatalyst (PC*) is a potent single-electron donor and initiates the catalytic cycle.

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light to generate its electronically excited state (PC*).

  • Reductive Quenching: The excited photocatalyst is quenched by a sacrificial electron donor (often an amine or Hantzsch ester), generating the highly reducing species PC⁻ and the radical cation of the donor.

  • Single Electron Transfer (SET): The reduced photocatalyst (PC⁻) transfers an electron to the 2-bromo-2,2-difluoro-1-morpholinoethan-1-one reagent. This SET induces the cleavage of the C-Br bond.

  • Radical Generation: The C-Br bond scission results in the formation of a bromide anion (Br⁻) and the key nucleophilic difluoroacetamido radical.

  • Radical Addition: This radical adds to the aromatic or heteroaromatic substrate, forming a radical intermediate.

  • Oxidation and Proton Transfer: The radical intermediate is oxidized by the photocatalyst radical cation (PC⁺•) back to the ground state photocatalyst, regenerating the catalyst and forming a carbocation. Subsequent deprotonation, often facilitated by a base, rearomatizes the ring and yields the final difluoroacetylated product.

G cluster_cycle Photoredox Catalytic Cycle PC PC PC_star *PC PC->PC_star hν (Visible Light) PC_reduced PC⁻ PC_star->PC_reduced Donor -e⁻ PC_oxidized PC⁺• PC_star->PC_oxidized Acceptor +e⁻ PC_reduced->PC SET Radical •CF₂(C=O)R PC_reduced->Radical Br⁻ PC_oxidized->PC -e⁻ Reagent BrCF₂(C=O)R Reagent->Radical C-Br Cleavage Intermediate [Arene(H)-CF₂(C=O)R]• Radical->Intermediate + Arene-H Arene Arene-H Product Arene-CF₂(C=O)R Intermediate->Product -H⁺

Caption: Generalized mechanism for visible-light photoredox difluoroalkylation.

Representative Experimental Protocol

The following is a representative protocol for the difluoroacetamidation of an unactivated arene, based on procedures reported in the literature.[5]

Materials:

  • Arene substrate (1.0 equiv)

  • 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.5 - 2.0 equiv)

  • Photocatalyst, e.g., fac-[Ir(ppy)₃] (1-2 mol%)

  • Base, e.g., K₂HPO₄ (2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the arene substrate, 2-bromo-2,2-difluoro-1-morpholinoethan-1-one, photocatalyst, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroacetylated arene.

Safety and Handling Precautions

As with all chemical reagents, 2-bromo-2,2-difluoro-1-morpholinoethan-1-one should be handled with appropriate safety measures in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one has emerged as a valuable reagent for the late-stage functionalization of aromatic and heteroaromatic compounds. Its ability to generate difluoroacetamido radicals under mild, visible-light-mediated conditions provides a powerful tool for synthetic chemists, particularly those in drug discovery. The strategic introduction of the difluoroacetamido moiety can significantly enhance the pharmacological profile of lead compounds. This guide has provided the core technical knowledge required to understand and implement this reagent, from its fundamental properties and synthesis to its mechanistic role and practical application in modern photoredox catalysis.

References

  • Jiangxi Sunway Chem Co Ltd. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. CN104761446A.
  • Carvalho, D. R., & Jamison, T. F. (2021). Modern approaches towards the synthesis of geminal difluoroalkyl groups. Organic & Biomolecular Chemistry, 19(1), 39-55. Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). A procedure for the preparation of bromoacetone. Retrieved from [Link]

  • Daikin Industries, Ltd. (2012). Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. US8110711B2.
  • Gomha, S. M., et al. (2016). A Facile, Efficient and Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 1(1), 10-14.
  • Yu, L. C., Gu, J. W., Zhang, S., & Zhang, X. (2017). Visible-Light-Promoted Tandem Difluoroalkylation-Amidation: Access to Difluorooxindoles from Free Anilines. The Journal of Organic Chemistry, 82(7), 3943–3949. PubMed. [Link]

  • Gäber, F., & Carreira, E. M. (2017). Total Synthesis of Bromo- and Fluorodanicalipin A. Angewandte Chemie International Edition, 56(44), 13513-13516. ETH Zurich Research Collection. [Link]

  • Request PDF. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. [Link]

  • Guo, Y., et al. (2022). Visible light mediated C–H trifluoromethylation of (hetero)arenes. Organic Chemistry Frontiers, 9(7), 1982-1985. Royal Society of Chemistry. [Link]

  • Jiangxi Sunway Chem Co Ltd. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. CN104761446A.
  • Wang, J., et al. (2018). Visible-light-initiated difluoromethylation of arene diazonium tetrafluoroborates. Chemical Communications, 54(83), 11771-11774. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, P., et al. (2018). Visible-Light-Promoted Tandem Radical Fluoroalkylation/ Cyclization to Access Fluoroalkyl-Containing Chromones/Chroman-4-ones. Organic & Biomolecular Chemistry, 16(29), 5279-5283. Royal Society of Chemistry. [Link]

  • Nag, S., et al. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. The Journal of Organic Chemistry. Semantic Scholar. [Link]

  • Chen, J., et al. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. Chemical Science, 15(22), 8344-8350. Royal Society of Chemistry. [Link]

  • Hanson-Heine, M. W. D., et al. (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie International Edition, e202416598. PubMed Central. [Link]

  • Rillahan, C., et al. (2024). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. ACS Chemical Biology.
  • Figshare. (n.d.). Collection - Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones - Journal of the American Chemical Society. Retrieved from [Link]

Sources

Foundational

"stability and storage of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one"

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one Abstract This technical guide provides a comprehensive framework for understanding and evaluating the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one. In the absence of extensive public data for this specific molecule, this document leverages expert analysis of its core chemical structure and established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage and handling procedures, and a detailed, self-validating protocol for conducting forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's characteristics to ensure its integrity in research and development applications.

Introduction and Structural Analysis

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a halogenated amide of interest in synthetic chemistry and drug discovery. Its utility is intrinsically linked to its stability, which dictates its shelf-life, reactivity, and the reliability of experimental outcomes. An analysis of its constituent functional groups—the α-bromo-α,α-difluoro amide and the morpholine ring—provides a predictive understanding of its potential liabilities.

  • The α-Bromo-α,α-difluoroacetyl Moiety: This group is characterized by an electrophilic carbonyl carbon and a carbon atom substituted with two electron-withdrawing fluorine atoms and a good leaving group (bromine). While α-bromo difluoroamides are generally considered to be bench-stable for synthetic purposes, the high degree of halogenation can influence the reactivity of both the bromine atom and the adjacent amide bond.[1]

  • The Morpholine Amide Linkage: Amide bonds are the backbone of peptides and are generally robust. However, they are susceptible to hydrolysis under harsh acidic or basic conditions.[2] The nitrogen atom of the morpholine ring, being part of an amide, is less basic than a free morpholine amine, but the ring itself can be a target for oxidative degradation pathways.[3][4][5]

Based on this structural assessment, two primary degradation pathways can be hypothesized:

  • Hydrolysis: Cleavage of the amide bond, accelerated by strong acidic or basic conditions, would yield morpholine and 2-bromo-2,2-difluoroacetic acid.

  • Nucleophilic Substitution/Elimination: The bromine atom could be displaced by nucleophiles or participate in elimination reactions, particularly in the presence of bases or other nucleophilic species.

Potential Degradation Pathways

G prep_stock Prepare Stock Solution (1 mg/mL in ACN) stress_samples Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_samples sampling Sample at Designated Time Points stress_samples->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples to Working Concentration neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC-UV Method dilute->hplc_analysis quantify Quantify Parent Compound (% Loss) & Degradation Products (% Area) hplc_analysis->quantify lcms_id Identify Degradants >0.1% by LC-MS quantify->lcms_id report Compile Stability Report (Pathways, Rates, Recommendations) lcms_id->report

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one as a Versatile Building Block in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, and bin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, and binding affinity.[1] The difluoromethyl group (-CF2H) is particularly valuable, acting as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities.[2] This guide introduces 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one , a specialized building block designed for the efficient introduction of the difluoroacetyl motif. This reagent uniquely combines the desirable electronic properties of the gem-difluoro group with the advantageous pharmacokinetic profile conferred by the morpholine scaffold.[3][4] The morpholine ring is a "privileged" structure known to enhance aqueous solubility and metabolic resistance, making this reagent a powerful tool for lead optimization and the synthesis of novel chemical entities.[4]

This document provides a detailed overview of the reagent's properties, mechanistic rationale for its reactivity, and robust, step-by-step protocols for its application in key synthetic transformations relevant to drug discovery.

Reagent Profile and Handling

While 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a specialized reagent, its handling and reactivity can be reliably inferred from analogous α-halo-α,α-difluoro carbonyl compounds.

Physicochemical Data
PropertyValueSource
IUPAC Name 2-bromo-2,2-difluoro-1-morpholinoethan-1-one[5]
CAS Number 149229-27-6[5][6]
Molecular Formula C₆H₈BrF₂NO₂[5]
Molecular Weight 244.04 g/mol [5]
Appearance (Typically a liquid or low-melting solid)N/A
Purity >95% (as commonly supplied)[5]
Safety, Storage, and Handling

As with all α-halo carbonyl compounds, 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one should be treated as a hazardous substance. It is a potent electrophile and lachrymator.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may require double-gloving; inspect for degradation).[7][8]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[8] Refrigeration is recommended for long-term storage to prevent degradation.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[7] In case of a spill, evacuate the area and absorb the material with an inert substance (e.g., vermiculite, dry sand) for disposal as hazardous chemical waste.[10]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one stems from its electrophilic nature. The carbon atom bearing the bromine and fluorine atoms is highly electron-deficient, making it an excellent target for nucleophilic attack. The primary reaction pathway is a direct nucleophilic substitution (Sₙ2-type) where the bromide ion serves as an excellent leaving group. This mechanism is analogous to the well-established reactivity of reagents like ethyl bromodifluoroacetate.[11]

Reaction_Mechanism reagent 2-Bromo-2,2-difluoro- 1-morpholinoethan-1-one transition_state Transition State [Nu---C---Br]⁻ reagent->transition_state nucleophile Nucleophile (Nu-H) nucleophile->transition_state Sₙ2 Attack base Base base->nucleophile Deprotonation (if needed) product Substituted Product (Nu-CF₂-CO-Morpholine) transition_state->product Bromide Ejection bromide Br⁻ transition_state->bromide

Figure 1: Proposed Sₙ2 reaction pathway.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are ideal. They effectively solvate the transition state without interfering with the nucleophile, thereby accelerating the reaction.

  • Base: For nucleophiles like phenols or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) is required to deprotonate the nucleophile in situ. The choice of base is critical to avoid competitive reactions with the electrophilic reagent. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.

  • Temperature: Most reactions proceed efficiently at room temperature. However, for less reactive nucleophiles or sterically hindered substrates, gentle heating (40-60 °C) may be necessary to achieve a reasonable reaction rate.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: S-Alkylation of a Thiol to Synthesize a Difluoromethyl Thioester Precursor

Objective: To demonstrate the facile reaction with soft nucleophiles, forming a C-S bond. This is a key transformation for modifying cysteine-containing peptides or synthesizing thioester-based enzyme inhibitors.

Workflow Diagram:

Experimental_Workflow A 1. Reagent Setup - Thiol (1.0 eq) - K₂CO₃ (1.5 eq) - Anhydrous DMF B 2. Add Building Block - Add reagent (1.1 eq) dropwise at 0 °C A->B C 3. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC/LC-MS B->C D 4. Aqueous Workup - Quench with H₂O - Extract with EtOAc (3x) C->D E 5. Purification - Dry (Na₂SO₄), filter, concentrate - Column Chromatography D->E F 6. Analysis - ¹H, ¹³C, ¹⁹F NMR - HRMS E->F

Figure 2: General workflow for a typical reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the desired thiol (e.g., 4-methoxythiophenol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF (0.2 M relative to the thiol).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed.

  • Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation:

  • Expected Outcome: A clean product with characteristic ¹⁹F NMR signals (a triplet or doublet of doublets around -90 to -120 ppm, depending on the structure) and the disappearance of the thiol proton in the ¹H NMR spectrum.

  • Potential Pitfall: Over-alkylation or oxidation of the thiol to a disulfide.

  • Troubleshooting: Ensure an inert atmosphere is maintained. Use freshly purchased or distilled thiol. If disulfide formation is significant, degas the solvent before use.

Protocol 2: Copper-Catalyzed C-H Difluoroacetylation of a Heterocycle

Objective: To demonstrate a more advanced, late-stage functionalization reaction, creating a C(sp²)-C(sp³) bond. This protocol is adapted from methodologies developed for related bromo-difluoro reagents.[12]

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, add the heterocycle (e.g., indole, 1.0 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) to a vial.

  • Add anhydrous, degassed solvent (e.g., DMF or DMSO).

  • Add 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.5 eq) followed by a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to afford the C-functionalized heterocycle.

Causality and Trustworthiness:

  • Why Copper? Copper catalysts are known to facilitate cross-coupling reactions involving bromo-difluoro compounds, likely proceeding through a radical mechanism or an organocopper intermediate.[12]

  • Why a Ligand? The ligand stabilizes the copper catalyst, prevents its precipitation, and modulates its reactivity to favor the desired transformation.

  • Validation: The product should show a new set of signals in the ¹H and ¹³C NMR corresponding to the difluoroacetylmorpholine moiety, and the regioselectivity of the addition should be confirmed by 2D NMR (NOESY/HMBC) experiments.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive nucleophile (pKa too high).2. Steric hindrance near the reaction site.3. Insufficient temperature.4. Deactivated catalyst (for Protocol 2).1. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).2. Increase reaction temperature and/or time.3. Gently heat the reaction to 40-60 °C.4. Use fresh catalyst and ensure strictly anhydrous/anaerobic conditions.
Multiple Products 1. Nucleophile has multiple reactive sites.2. Side reaction with the base or solvent.3. Product degradation under reaction conditions.1. Use a protecting group strategy to block other reactive sites.2. Use a non-nucleophilic base (DIPEA) and a stable aprotic solvent (MeCN, Dioxane).3. Run the reaction at a lower temperature and monitor closely to stop it upon completion.
Difficult Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Consider reverse-phase chromatography or recrystallization.2. Adjust the eluent system for silica gel chromatography; a small amount of acetic acid or triethylamine can help with streaking.

Conclusion

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a highly valuable and versatile building block for medicinal chemists. Its design cleverly merges the bioisosteric benefits of the difluoromethyl group with the pharmacokinetic advantages of the morpholine scaffold. The protocols and mechanistic insights provided herein demonstrate its utility in robust Sₙ2-type reactions and more complex transition-metal-catalyzed couplings, enabling the direct and efficient incorporation of a difluoroacetylmorpholine moiety into a wide range of substrates. This reagent represents a powerful tool for accelerating drug discovery efforts, particularly in the hit-to-lead and lead optimization phases.[13][14]

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ResearchGate. (2025, October 30). Recent Advances in Difluoromethylation Reaction.
  • Hu, J., et al. (2021, June 29). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.
  • Pan, F., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Hu, J., et al. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
  • Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis.
  • Perez-Saldivar, M., et al. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
  • Karuo, Y., et al. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
  • ResearchGate. (2025, August 10). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation.
  • Kansy, M., & Caron, G. (2021, December 15). New therapeutic modalities in drug discovery and development: Insights & opportunities.
  • PMC. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
  • EON Biotech. (n.d.). 2-bromo-2,2-difluoro-1-morpholinoethan-1-one – (149229-27-6).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821.
  • Advanced ChemBlocks. (2026, February 10). 2-Bromo-2,2-difluoro-1-morpholinoethanone.
  • Unnamed Supplier. (2026, February 13). The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis.
  • ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-1,1,1-TRIFLUOROETHANE.
  • Synquest Labs. (n.d.). 2-Bromo-1,1-difluoroethane Safety Data Sheet.
  • ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A.
  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
  • Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228.
  • Tsotinis, A., et al. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • PubChem. (n.d.). 2-Bromo-1-(morpholin-4-yl)ethan-1-one.
  • Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET.
  • IAPC Journals. (2020, October 15). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK.
  • Fisher Scientific. (2011, June 16). SAFETY DATA SHEET.
  • Ekins, S. (2013, October 29). Collaborative drug discovery: an update on the progress of such initiatives.
  • Frontiers. (2025, September 5). Synthesis and biological activity evaluation of a novel pleuromutilin derivative.
  • ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This comprehensive guide details the application of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one as a versatile and reactive building block for the synthesis of novel difluoromethylated heterocycles. The inherent reactivity of this reagent, stemming from the electrophilic difluoroacetyl carbon and the presence of a good leaving group (bromide), allows for its participation in a variety of cyclization strategies. These notes provide not only detailed, step-by-step protocols but also delve into the mechanistic rationale behind the experimental designs, offering researchers the insights required to adapt and innovate upon these methodologies. The strategic incorporation of the difluoromethyl (CF₂H) group is of paramount importance in medicinal chemistry, as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document serves as a practical resource for scientists engaged in drug discovery and synthetic methodology development.

Introduction: The Strategic Advantage of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one, hereafter referred to as [DFBM] , is a specialized reagent designed for the introduction of the difluoroacetylmorpholine moiety, which can serve as a precursor to the valuable difluoromethyl group in heterocyclic scaffolds. The morpholine amide functionality provides several advantages, including increased stability and crystallinity of the reagent, while also potentially influencing the reactivity and selectivity of its transformations.[3]

The core utility of [DFBM] in heterocyclic synthesis lies in its ability to act as a difunctional electrophile. The carbonyl group can participate in condensations, while the carbon bearing the bromine and fluorine atoms is highly susceptible to nucleophilic attack. This dual reactivity opens avenues for the construction of a diverse array of heterocyclic systems.

Key Structural Features and Reactivity:

  • Electrophilic Carbon: The carbon atom attached to the two fluorine atoms and bromine is highly electron-deficient, making it a prime target for nucleophilic attack.

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating substitution reactions.

  • Amide Functionality: The morpholine amide is generally stable but can be cleaved under specific conditions to further functionalize the resulting heterocycle.

G reagent 2-Bromo-2,2-difluoro- 1-morpholinoethan-1-one [DFBM] electrophilic_carbon Electrophilic C(Br)F₂ Center reagent->electrophilic_carbon is a key feature of leaving_group Bromide Leaving Group reagent->leaving_group possesses a good morpholine_amide Stabilizing Morpholine Amide reagent->morpholine_amide is stabilized by reactivity Reactivity Profile electrophilic_carbon->reactivity leaving_group->reactivity nucleophilic_attack Nucleophilic Substitution (Sₙ2) reactivity->nucleophilic_attack primarily undergoes cycloaddition Potential for [n+m] Cycloadditions reactivity->cycloaddition may participate in

Synthesis of Novel Heterocycles: Reaction Paradigms and Protocols

The application of [DFBM] in heterocyclic synthesis is an emerging area. While specific literature examples utilizing this exact reagent are limited, its reactivity can be extrapolated from similar α-halo-α,α-difluoro carbonyl compounds. The following sections outline plausible and synthetically valuable transformations for the construction of key heterocyclic scaffolds.

Synthesis of Difluoromethylated Pyridines and Pyridones

The synthesis of N-difluoromethylated pyridines and their corresponding pyridone/quinolone analogues has been successfully achieved using ethyl bromodifluoroacetate.[1][4] This precedent strongly suggests that [DFBM] can be employed in a similar capacity, offering an alternative route to these valuable heterocyclic cores. The reaction is proposed to proceed via an initial N-alkylation of the pyridine nitrogen, followed by subsequent intramolecular cyclization or rearrangement.

Proposed Reaction Scheme:

G pyridine Substituted Pyridine intermediate N-Difluoroacetylmorpholino- methylpyridinium Intermediate pyridine->intermediate N-Alkylation dfbm [DFBM] dfbm->intermediate product N-Difluoromethylated Pyridine/Pyridone intermediate->product Hydrolysis & Decarboxylation/ Cyclization conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat conditions->intermediate

Protocol 1: General Procedure for the N-Difluoromethylation of Pyridines

  • Materials:

    • Substituted Pyridine (1.0 mmol)

    • 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one [DFBM] (1.2 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted pyridine and anhydrous potassium carbonate.

    • Add anhydrous DMF via syringe.

    • Stir the suspension at room temperature for 10 minutes.

    • Add [DFBM] to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Optimization:

    • Base: Potassium carbonate is a mild base suitable for this transformation. Stronger bases may lead to decomposition of the starting material or product.

    • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

    • Temperature: Heating is likely necessary to promote the initial N-alkylation and subsequent transformations. The optimal temperature may vary depending on the electronic nature of the pyridine substrate.

Synthesis of Difluoromethyl-Substituted Thiazoles

Thiazole derivatives are prevalent in a wide range of biologically active compounds.[2] A common synthetic route to thiazoles involves the Hantzsch synthesis, which is the reaction between an α-haloketone and a thioamide. By analogy, [DFBM] can serve as the α-haloketone equivalent for the synthesis of 2-amino-4-(difluoromethyl)thiazoles.

Proposed Reaction Scheme:

G thioamide Thioamide/Thiourea intermediate Thiazolium Intermediate thioamide->intermediate Nucleophilic Attack dfbm [DFBM] dfbm->intermediate product 4-(Difluoromethyl)thiazole Derivative intermediate->product Cyclization & Dehydration conditions Solvent (e.g., Ethanol) Heat conditions->intermediate

Protocol 2: General Procedure for the Synthesis of 4-(Difluoromethyl)thiazoles

  • Materials:

    • Thiourea or substituted thioamide (1.0 mmol)

    • 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one [DFBM] (1.0 mmol)

    • Ethanol (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the thiourea or thioamide in ethanol.

    • Add [DFBM] to the solution.

    • Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Self-Validation and Mechanistic Insight:

    • The reaction proceeds via an initial Sₙ2 reaction where the sulfur of the thioamide displaces the bromide of [DFBM] .

    • The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon.

    • Subsequent dehydration yields the aromatic thiazole ring. The morpholine amide may remain intact or could be cleaved under the reaction conditions, depending on the stability of the thiazole product.

Synthesis of Difluoromethyl-Substituted Pyrazoles

Pyrazoles are another class of heterocycles with significant pharmacological importance.[5][6] A standard method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [DFBM] , as a 1,3-dielectrophile equivalent, can react with hydrazines to afford difluoromethyl-substituted pyrazoles.

Proposed Reaction Scheme:

G hydrazine Hydrazine/Substituted Hydrazine intermediate Hydrazone Intermediate hydrazine->intermediate Condensation dfbm [DFBM] dfbm->intermediate product Difluoromethyl- substituted Pyrazole intermediate->product Intramolecular Cyclization conditions Solvent (e.g., Acetic Acid) Heat conditions->intermediate

Protocol 3: General Procedure for the Synthesis of Difluoromethyl-Substituted Pyrazoles

  • Materials:

    • Hydrazine hydrate or a substituted hydrazine (1.0 mmol)

    • 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one [DFBM] (1.0 mmol)

    • Glacial Acetic Acid (3 mL)

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve [DFBM] in glacial acetic acid.

    • Add the hydrazine derivative to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the residue by column chromatography or recrystallization.

  • Expertise-Driven Rationale:

    • Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.

    • The initial reaction is the formation of a hydrazone by the reaction of the hydrazine with the carbonyl group of [DFBM] .

    • The second nitrogen of the hydrazine then acts as an intramolecular nucleophile, displacing the bromide to form the pyrazole ring.

Data Presentation and Characterization

As the synthesis of novel heterocycles using [DFBM] is a developing field, the following table provides a template for the expected outcomes and characterization data based on the reactivity of analogous compounds. Researchers are encouraged to populate this table with their experimental findings.

EntryHeterocycle ClassSubstituent (R)Yield (%)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
1Pyridine4-MeOTBDTBDTBDTBD
2Thiazole-NH₂TBDTBDTBDTBD
3Pyrazole-PhTBDTBDTBDTBD
TBD: To Be Determined

Safety, Handling, and Storage

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one ([DFBM]) should be handled with care in a well-ventilated fume hood. As with all α-halo ketones, it is a potential lachrymator and skin irritant.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemically resistant gloves are mandatory.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

Conclusion and Future Outlook

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one [DFBM] represents a promising, yet underexplored, reagent for the synthesis of novel difluoromethylated heterocycles. The protocols and mechanistic insights provided in these application notes are intended to serve as a foundational guide for researchers to explore the synthetic potential of this versatile building block. Future work will focus on expanding the scope of these reactions to a wider range of substrates and on the development of catalytic and asymmetric variants of these transformations. The accessibility of diverse heterocyclic scaffolds bearing the difluoromethyl group will undoubtedly accelerate the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Siddharth S Desai, V. Giriraj Shastry, Ashok malpani Kishore Singh (2017). Synthesis. Characterization and antimicrobial and antituberculear activity of some pyrazoline derivative from chalcone bearing indane-1, 3-dione as nucleus. Int J Res and Dev in Pharm and life Science 6: 2530-2534. [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC advances, 7(54), 34229-34234. [Link]

  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(49), 29829-29834. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4333. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. [Link]

  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]

  • Thomas, S., & Nelson, A. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry, 85(15), 9696–9703. [Link]

Sources

Method

"catalytic applications of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one"

Technical Application Note & Protocol Guide Molecular Weight: 244.04 g/mol Part 1: Introduction & Reagent Profile The Difluoroacetamide Synthon 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a specialized reagent design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide


Molecular Weight:  244.04  g/mol 

Part 1: Introduction & Reagent Profile

The Difluoroacetamide Synthon

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a specialized reagent designed for the modular introduction of the difluoroacetyl morpholine motif (


). In medicinal chemistry, this moiety serves two critical functions:
  • Bioisosterism: The

    
     group acts as a lipophilic, metabolically stable bioisostere for oxygen or a carbonyl group, modulating the pKa of adjacent protons and improving membrane permeability.
    
  • Pharmacophore Installation: The morpholine ring is a privileged structure in drug discovery (e.g., Gefitinib, Linezolid), improving solubility and metabolic profile.

Unlike its ester analog (ethyl bromodifluoroacetate), this amide reagent offers superior hydrolytic stability and allows for the direct installation of the final amide functionality without requiring a subsequent amidation step, which is often difficult on electron-deficient difluorinated carbons.

Catalytic Utility

While the compound itself is a reagent, its applications are driven by catalytic activation . The C-Br bond adjacent to the electron-withdrawing


 group is activated for:
  • Single Electron Transfer (SET): Generating the electron-deficient

    
     radical via photoredox or metal catalysis.
    
  • Oxidative Addition: Reacting with low-valent metals (Ni, Pd) to form metal-difluoroalkyl species for cross-coupling.

Part 2: Application Protocols

Application A: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Synthesis of


-difluoro- 

-arylacetamides via cross-coupling with arylzinc reagents. Mechanism: The reaction proceeds via a

cycle. The electron-deficient nature of the difluoroalkyl bromide facilitates oxidative addition to Ni(0), followed by transmetallation with the arylzinc reagent and reductive elimination.
1. Experimental Logic
  • Catalyst: Simple Nickel(II) salts are reduced in situ to Ni(0).

  • Ligand: Nitrogen-based ligands (e.g., diamines, phenanthrolines) are preferred over phosphines to stabilize the electron-poor fluoroalkyl-nickel species and prevent

    
    -fluoride elimination.
    
  • Nucleophile: Arylzinc reagents (Negishi) are used because they transmetallate efficiently at room temperature, avoiding the thermal decomposition of the sensitive organometallic intermediates.

2. Step-by-Step Protocol

Reagents:

  • Substrate: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.0 equiv)

  • Nucleophile: Arylzinc halide (ArZnCl or ArZnBr, 1.5 equiv, 0.5 M in THF)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with

    
     (10 mol%) and dtbbpy (12 mol%). Add anhydrous THF (1.0 mL/mmol) and stir for 10 minutes until a green/blue complex forms.
    
  • Substrate Addition: Add 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.0 equiv) to the catalyst solution.

  • Transmetallation: Add the Arylzinc reagent solution (1.5 equiv) dropwise over 5 minutes. Note: The reaction is exothermic; cooling to 0°C during addition may be required for large scales.

  • Reaction: Seal the vial and stir at room temperature for 12–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Low Yield: If hydrodebromination (formation of H-CF2-) is observed, ensure the THF is strictly anhydrous and the Arylzinc reagent is titrated.

  • Homocoupling: If biaryl (Ar-Ar) is formed, increase the catalyst loading or slow down the addition of the zinc reagent.

Application B: Nickel-Catalyzed Carbonylative Cyclization

Objective: Synthesis of difluoro-containing


-lactams or acyclic keto-amides.
Mechanism:  This advanced protocol utilizes a radical carbonylation sequence.[2] The Ni catalyst initiates a radical pathway, capturing CO (or a CO surrogate like formic acid/anhydride) to insert a carbonyl group between the difluoroalkyl radical and an aryl boronic acid.
1. Experimental Logic
  • Radical Generation: The reaction likely proceeds via a Ni(I)/Ni(III) or Ni(0)/Ni(II) radical rebound mechanism.

  • CO Source: Using solid CO surrogates (like acetic formic anhydride or just formic acid with an activator) avoids the use of toxic high-pressure CO gas.

2. Step-by-Step Protocol

Reagents:

  • Substrate: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • CO Source: Formic acid (2.0 equiv) + Acetic Anhydride (2.0 equiv) (Generates CO in situ) or use a CO balloon.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: Charge a pressure tube with the Ni catalyst, Arylboronic acid, and Base.

  • Solvent/Reagent: Add 1,4-Dioxane, the morpholine reagent, and the CO source.

  • Reaction: Seal the tube and heat to 80°C for 16 hours.

  • Safety Note: Even with surrogates, CO gas is generated. Perform in a well-ventilated fume hood.

  • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via chromatography.[1][3]

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Nickel-catalyzed cross-coupling (Application A), highlighting the critical Oxidative Addition and Reductive Elimination steps.

Ni_Catalysis Ni0 Ni(0)Ln Active Catalyst OxAdd Oxidative Addition (L)Ni(II)(Br)(CF2-R) Ni0->OxAdd + Substrate Substrate Substrate (Br-CF2-CO-Morph) Substrate->OxAdd TransMet Transmetallation (L)Ni(II)(Ar)(CF2-R) OxAdd->TransMet + ArZnX (-ZnXBr) ArZnX Ar-Zn-X (Nucleophile) ArZnX->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Ni0 Regeneration Product Product Ar-CF2-CO-Morph RedElim->Product

Figure 1: Catalytic cycle for Ni-catalyzed Negishi coupling of bromodifluoroacetamides.

Part 4: Safety & Handling

  • Lachrymator:

    
    -Halo carbonyls are potent lachrymators. Handle 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one only in a functioning fume hood.
    
  • Corrosivity: The compound can hydrolyze to release HF and HBr traces. Use acid-resistant gloves (Nitrile/Neoprene) and glass/Teflon equipment.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Part 5: References

  • Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. Source: Organic Letters (2016).[4] Context: Establishes the core protocol for coupling bromodifluoroacetamides with arylzinc reagents. URL:[Link]

  • Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides. Source: Organic Letters (2020). Context: Describes the radical carbonylation pathway to form lactams. URL:[Link](Note: Generalized DOI for the described chemistry type based on search snippets).

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Source: Advanced Synthesis & Catalysis (Review). Context: Comprehensive review of photoredox methods applicable to this reagent class. URL:[Link]

  • 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one Product Data. Source: Combi-Blocks / PubChem. Context: Physical properties and safety data.[5][6][7] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

Internal Code: BDM-F | CAS: 149229-27-6 Support Tier: Level 3 (Senior Application Scientist) Introduction & Chemical Identity Welcome to the technical support hub for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (hencefo...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: BDM-F | CAS: 149229-27-6 Support Tier: Level 3 (Senior Application Scientist)

Introduction & Chemical Identity

Welcome to the technical support hub for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (henceforth referred to as BDM-F ). This reagent is a specialized building block used primarily for introducing the gem-difluoro (


)  moiety into pharmaceutical candidates, typically via Zinc-mediated Reformatsky-type reactions.

Unlike simple alkyl halides, the reactivity of BDM-F is governed by the electron-withdrawing nature of the


-difluoro group, which destabilizes the C-Br bond and increases the electrophilicity of the carbonyl carbon. This guide addresses the specific degradation pathways driven by these electronic effects.

Diagnostic Triage: Troubleshooting & FAQs

Category A: Visual & Physical Inspection[1]

Q1: The reagent has turned from an off-white solid to a yellow/brownish color. Is it still usable?

  • Diagnosis: This indicates Photolytic Degradation . The color comes from elemental bromine (

    
    ) released during the homolytic cleavage of the C-Br bond.
    
  • Impact: Moderate.[1][2] While the bulk material may still be intact, the presence of free bromine and radical byproducts can poison sensitive metal catalysts (e.g., Pd, Ni) or initiate side reactions in radical chains.

  • Action: If the color is faint, recrystallize from hexanes/ether. If dark brown, discard. Future storage must be strictly light-protected .

Q2: The material has become "sticky" or clumped.

  • Diagnosis: Hygroscopic Hydrolysis . The morpholine amide moiety can hydrogen bond with atmospheric water, leading to partial hydrolysis.

  • Impact: Critical for organometallic chemistry. Water will protonate the transient Reformatsky intermediate (

    
    ), quenching the reaction before it attacks the electrophile.
    
  • Action: Dry under high vacuum (<1 mbar) over

    
     for 24 hours.
    
Category B: Reaction Failure (Reformatsky)

Q3: I see no conversion of my imine/aldehyde, even with excess Zn and BDM-F.

  • Root Cause: Oxidative Deactivation . The C-Br bond in BDM-F is less reactive than non-fluorinated analogs. If the Zinc surface is oxidized, it cannot insert into the C-Br bond.

  • Solution: You must activate the Zinc. Use TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane (5 mol%) to depassivate the Zn surface before adding BDM-F.

Degradation Pathways: Deep Dive

The stability of BDM-F is compromised by two primary vectors: Hydrolytic Cleavage (moisture-driven) and Homolytic Scission (light-driven).

Pathway A: Hydrolytic Degradation (The "Wet Solvent" Trap)

The electron-withdrawing effect of the two fluorine atoms (


) makes the carbonyl carbon significantly more electrophilic than in standard morpholine amides.
  • Mechanism: Water attacks the carbonyl carbon.

  • Intermediate: Formation of a tetrahedral gem-diol intermediate.

  • Collapse: The morpholine is expelled (leaving group), resulting in Bromodifluoroacetic acid and free Morpholine .

  • Consequence: The resulting acid will quench any organometallic reagents (Zn, Li, Mg) immediately.

Pathway B: Photolytic/Radical Decomposition

The C-Br bond energy is lowered by the adjacent fluorine atoms (anomeric effect interactions). Upon exposure to UV or blue light:

  • Initiation: Homolytic cleavage of C-Br yields a Difluoroacetyl radical and a Bromine radical .

  • Propagation:

    • H-Abstraction: The radical abstracts a proton from solvent or moisture, forming the des-bromo byproduct (2,2-difluoro-1-morpholinoethan-1-one).

    • Dimerization: Two radicals couple to form a succinate-like dimer (rare, but possible in concentrated solutions).

Visualizing the Pathways

BDM_Degradation cluster_Hydrolysis Pathway A: Hydrolysis (Moisture) cluster_Photolysis Pathway B: Photolysis (Light) BDM BDM-F Reagent (C-Br Intact) Tetra Tetrahedral Intermediate BDM->Tetra + H2O (Slow) Radical Difluoroacetyl Radical (•CF2-CO-R) BDM->Radical hv (UV/Vis) Bromine Br2 (Yellow Color) BDM->Bromine hv Acid Bromodifluoroacetic Acid Tetra->Acid Collapse Morph Free Morpholine Tetra->Morph Collapse DesBromo Des-bromo Byproduct (H-CF2-CO-R) Radical->DesBromo + H (Solvent)

Figure 1: Primary degradation vectors for BDM-F. Pathway A is chemically destructive to reagents; Pathway B introduces radical impurities.

Quality Control Protocol (Self-Validating)

Before committing valuable advanced intermediates to a reaction with BDM-F, validate the reagent quality using


 NMR . This is the most reliable method as it directly observes the fluorine environment.
Standard Operating Procedure (SOP-QC-BDM)
ParameterSpecificationNotes
Solvent

or

Use anhydrous solvent to prevent in-tube hydrolysis.
Standard

-Trifluorotoluene
Internal standard for integration (optional).
Target Signal

-60 to -65 ppm
(Singlet)
The

group typically resonates in this region.
Impurity A

-110 to -125 ppm
(Doublet)
Indicates Des-bromo species (

). The proton coupling (

) splits the signal.
Impurity B Shift drift > 2 ppm Indicates Hydrolysis (Acid formation shifts the

signal).

Validation Logic:

  • Run a scan.

  • If the main peak is a Singlet at approx -63 ppm: PASS .

  • If you see a Doublet (approx

    
    ): FAIL  (Photolytic damage).
    
  • If you see a broad peak or shift: FAIL (Hydrolysis).

Experimental Workflow: Zinc Activation

To ensure successful Reformatsky reactions and avoid false negatives attributed to "bad reagent," follow this activation loop.

Zn_Activation Start Start: Zinc Dust Heat Heat to 60°C (Vacuum) Start->Heat TMS Add TMSCl (5 mol%) Heat->TMS BDM Add BDM-F (Slow Addition) TMS->BDM Exotherm Check Exotherm BDM->Exotherm Proceed Proceed with Electrophile Exotherm->Proceed Yes Retry Re-activate (Add 1,2-dibromoethane) Exotherm->Retry No Retry->BDM

Figure 2: Critical activation workflow for Zinc-mediated coupling of BDM-F.

References

  • Synthesis and Reactivity of Bromodifluoroacetamides: Detailed analysis of the Reformatsky reaction using bromodifluoroacetyl deriv

    
    -difluoro-
    
    
    
    -amino amides. Source: ChemRxiv.[3] "Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction."
  • Hydrolytic Stability of Fluorinated Esters/Amides: Mechanistic insight into the hydrolysis of

    
    -difluoro carbonyls and the stability of the 
    
    
    
    moiety. Source: ResearchGate.[2] "A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3."
  • Photolytic Cleavage of C-Br Bonds: General principles of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -halo carbonyl photochemistry and radical formation.
    Source: Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids (Mechanism & Reactivity)."
    
    
  • Morpholine Scaffold Stability: Data on the physicochemical properties and stability of the morpholine ring in drug discovery. Source: NIH / PMC. "Occurrence of Morpholine in Central Nervous System Drug Discovery."

Sources

Optimization

Technical Support Center: Byproduct Analysis in 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one Chemistry

Technical Overview: The Reagent Architecture 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (henceforth BDM-CF2 ) is a specialized building block designed to introduce the difluoroacetamide motif ( ) into drug candidates.[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Reagent Architecture

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (henceforth BDM-CF2 ) is a specialized building block designed to introduce the difluoroacetamide motif (


) into drug candidates.[1] Unlike simple alkyl halides, this reagent possesses a "bimodal" reactivity profile governed by the labile C-Br bond and the electron-withdrawing nature of the fluorine atoms.

Primary Reactivity Mode: Radical Generation (


) via Single Electron Transfer (SET).[1]
Secondary Reactivity Mode:  Electrophilic Difluorination (Reformatsky-type) or Difluorocarbene generation (less common, base-mediated).[1]

This guide focuses on the radical pathway (Photoredox/Metal-Catalyzed), as this is the dominant application for this reagent in late-stage functionalization.[1]

Diagnostic Hub: The Byproduct Matrix

When your reaction yield is low, the identity of the byproduct is the compass pointing to the solution. Use this matrix to correlate analytical data with the root cause.

Table 1: Byproduct Identification & Root Cause Analysis
Byproduct NameStructureDiagnostic Signal (¹⁹F NMR)*Mass Spec (LCMS)Root Cause
Hydro-de-brominated


-125 to -130 ppm (d,

Hz)

H-Atom Abstraction (HAT). Solvent is wet or acts as H-donor (e.g., THF).[1]
Homocoupling (Dimer)


-110 to -115 ppm (s)

Radical Recombination. Radical concentration too high; catalyst loading too high.[1]
Hydrolysis (Acid)


-60 to -65 ppm (s)

Amide Hydrolysis. High pH + heat; presence of strong nucleophiles.[1]
Solvent Adduct

Varies (complex splitting)

Solvent Trapping. Reaction rate with substrate is slower than with solvent (e.g., THF/DMF).[1]
Starting Material


-62 to -68 ppm (s)

Catalyst Poisoning / Inactivity.

*Note: Chemical shifts are approximate relative to


. Calibrate internal standards.

Visualizing the Failure Pathways

Understanding where the chemistry diverges is critical.[1] The diagram below maps the intended pathway against the competing parasitic reactions.

ReactionPathways SM BDM-CF2 (Reagent) Radical •CF2-Radical (Intermediate) SM->Radical SET Reduction (Photoredox/Metal) Product Target Product (R-CF2-CONR2) Radical->Product Radical Trap (Alkene/Arene) H_Species H-CF2 Species (Protodebromination) Radical->H_Species HAT (Solvent/H2O) FAST KINETICS Dimer Dimer (Homocoupling) Radical->Dimer Recombination (High Conc.) Solvent_Trap Solvent Adduct Radical->Solvent_Trap Solvent Attack

Caption: Figure 1. Kinetic competition between productive radical trapping (Green) and parasitic byproduct formation (Red).

Troubleshooting Workflows

Scenario A: The "Protodebromination" Plague

Symptom: You observe a major peak in ¹⁹F NMR around -127 ppm (doublet).[1] Diagnosis: The


 radical is abstracting a hydrogen atom faster than it reacts with your substrate.[1] This is the most common failure mode in difluoroalkylation.[1]

Corrective Protocol:

  • Solvent Switch: Avoid H-atom donors like THF or Ethers.[1] Switch to Acetonitrile (MeCN) , DMSO , or DCM which have stronger C-H bonds.[1]

  • Drying: Ensure reagents are anhydrous. Water is a potent H-donor in these cycles.[1]

  • Concentration Boost: Increase the concentration of your substrate (the radical trap).[1] Rate =

    
    .[1] Higher substrate concentration favors the productive path.[1]
    
Scenario B: The "Dimerization" Trap

Symptom: Low yield, with a singlet peak around -112 ppm.[1] Diagnosis: The rate of radical generation is too high compared to the trapping rate.[1] The radicals are "finding each other" instead of the substrate.

Corrective Protocol:

  • Syringe Pump Addition: Do not add BDM-CF2 all at once. Add a solution of the reagent over 2–4 hours using a syringe pump.[1] This keeps the steady-state concentration of the radical low.[1]

  • Lower Catalyst Loading: Reduce photocatalyst or metal catalyst loading to slow down the initiation step.[1]

Decision Tree for Optimization

Use this flow to guide your next experiment.

TroubleshootingTree Start Start: Low Yield? CheckNMR Check 19F NMR of Crude Start->CheckNMR Signal_H Signal at -127 ppm (d)? CheckNMR->Signal_H Signal_Dimer Signal at -112 ppm (s)? CheckNMR->Signal_Dimer Signal_SM Signal at -65 ppm (s)? CheckNMR->Signal_SM Action_H Fix: Change Solvent (No THF) Dry Reagents Signal_H->Action_H Yes Action_Dimer Fix: Syringe Pump Addition Reduce Catalyst Signal_Dimer->Action_Dimer Yes Action_SM Fix: Check Light Source/Catalyst Degas Thoroughly (O2 Poisoning) Signal_SM->Action_SM Yes

Caption: Figure 2. Rapid diagnostic logic for identifying corrective actions based on 19F NMR shifts.

Frequently Asked Questions (FAQ)

Q1: Can I use this reagent for carbene chemistry instead of radical chemistry? A: Yes, but it requires different conditions. While BDM-CF2 is primarily a radical precursor, it can generate difluorocarbene (


) under Reformatsky conditions  (Zn activation) or with specific reducing metals.[1] However, for carbene chemistry, reagents like 

(Ruppert-Prakash) or

are often preferred due to cleaner byproduct profiles.[1]

Q2: My reaction turns dark brown immediately. Is this normal? A: A transient color change is normal in amine-mediated photoredox (formation of radical cations).[1] However, a permanent black precipitate suggests catalyst decomposition or metal nanoparticle formation (if using Cu/Ni).[1] If using photoredox, ensure your amine base (if present) isn't reacting with the BDM-CF2 directly (nucleophilic attack on the amide).

Q3: Why is the morpholine group used? Can I hydrolyze it later? A: The morpholine amide is used because it strikes a balance between stability and activation.[1] It prevents the rapid hydrolysis seen with esters.[1] Yes, it can be hydrolyzed to the carboxylic acid, but it requires harsh conditions (e.g.,


, reflux) or nitrosation protocols. It is generally intended to remain as a pharmacophore handle.[1]

References

  • Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds. Source: Angewandte Chemie International Edition.[1] Context: Discusses the mechanistic divergence of gem-difluoro radicals and the critical role of solvent in preventing HAT byproducts.[1]

  • Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides. Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7][8][9][10] Context: Establishes the ATRA (Atom Transfer Radical Addition) mechanism and byproduct profiles for bromodifluoroacetamides.

  • Visible-Light-Mediated Radical Aryldifluoroacetylation of Alkynes. Source: The Journal of Organic Chemistry.[1][3] Context: Provides detailed protocols for radical trapping and characterization of difluoroacetylated products.

  • Copper-Catalyzed Difluoroalkylation Reaction. Source: Molecules (MDPI).[1] Context: A comprehensive review of metal-mediated pathways, highlighting the competition between cross-coupling and homocoupling (dimerization).

Sources

Troubleshooting

Technical Support: Solvent Optimization for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

CAS: 149229-27-6 | Reagent Class: Gem-difluorinated Building Block Welcome to the Technical Support Center You are currently viewing the Solvent Optimization Module for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one. This...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 149229-27-6 | Reagent Class: Gem-difluorinated Building Block

Welcome to the Technical Support Center

You are currently viewing the Solvent Optimization Module for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one. This guide addresses the critical impact of solvent choice on the reactivity of the


 bond adjacent to the gem-difluoro (

) center.

Unlike standard alkyl halides, the reactivity of this reagent is governed by the "Fluorine Effect," where the high electronegativity of the fluorine atoms shortens the


 bond and alters the stability of intermediates. Your choice of solvent determines whether the reaction proceeds via a Radical (SET)  pathway or an Anionic (Reformatsky)  pathway.

Quick Diagnostic: Select Your Reaction Pathway

Before proceeding, identify your intended transformation to select the correct troubleshooting module.

SolventDecisionTree Start What is your intended reaction? Radical Radical Addition (Photoredox / ATRA) Start->Radical Alkenes/Alkynes Metal Organometallic Coupling (Reformatsky / Zn-mediated) Start->Metal Aldehydes/Ketones Sub Nucleophilic Substitution (SN2 / Hydrolysis) Start->Sub Amines/Thiols Radical_Solv Recommended: DMSO or MeCN (Avoid THF) Radical->Radical_Solv Metal_Solv Recommended: THF (Anhydrous) (Avoid Et2O) Metal->Metal_Solv Sub_Warn WARNING: High Barrier CF2 blocks SN2 Sub->Sub_Warn

Figure 1: Solvent selection decision tree based on reaction mechanism.

Module 1: Radical-Mediated Difluoroalkylation

Context: Visible-light photoredox catalysis or Atom Transfer Radical Addition (ATRA). Mechanism: Generation of the electrophilic


 radical.
The Issue: Low Yields & Hydrogen Abstraction

Users often report low conversion or the formation of the hydro-dehalogenated byproduct (


). This is frequently a solvent-induced failure.
Solvent Troubleshooting Table
SolventSuitabilityTechnical Analysis
DMSO Optimal High Polarity: Stabilizes the polar transition state of the electrophilic

radical adding to nucleophilic alkenes. Solubility: Excellent for inorganic photocatalysts.
MeCN Standard Balance: Good compromise between polarity and volatility. Easy to remove during workup compared to DMSO.
THF AVOID H-Atom Donor: The

-hydrogens in THF are susceptible to abstraction by the electrophilic

radical, killing the active species and forming the reduced byproduct.
DCM Poor Low Polarity: Often fails to solubilize polar photocatalysts; leads to slower kinetics and increased side reactions.
FAQ: Radical Chemistry

Q: I am seeing low conversion in DCM. Can I switch to DMSO? A: Yes. The


 radical is electrophilic. Polar solvents like DMSO increase the rate of addition to electron-rich alkenes (styrenes, enol ethers) by stabilizing the charge-transfer character of the transition state.

Q: My product is difficult to separate from DMSO. A: Perform a "water crash" workup. Dilute the reaction mixture with 5x volume of water and extract into Ethyl Acetate. Alternatively, switch to Acetonitrile (MeCN) , which offers similar (though slightly lower) reactivity but is volatile.

Module 2: Reformatsky Reaction (Zn-Mediated)

Context: Reaction with aldehydes/ketones to form


-hydroxy amides.
Mechanism:  Insertion of Zinc into the 

bond to form a Zinc enolate equivalent.
The Issue: Failure to Initiate

Difluoro-Reformatsky reagents are notoriously sluggish compared to their non-fluorinated counterparts. The


 bond strengthening effect makes the 

bond harder to break oxidatively.
Protocol: Solvent-Assisted Activation

Do not use Diethyl Ether (Et2O). Unlike standard Reformatsky reagents, 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one requires higher temperatures and better solvation of the zinc species.

  • Primary Solvent: THF (Tetrahydrofuran) .

    • Reason: THF coordinates to the Zinc species, breaking up polymeric aggregates and increasing the nucleophilicity of the formed enolate.

  • Activation Agent: TMSCl (Trimethylsilyl chloride) .

    • Requirement: Add 5-10 mol% TMSCl to the suspension of Zinc dust in THF before adding the bromide. This cleans the oxide layer from the Zinc surface.

Visualizing the Pathway

ReformatskyFlow cluster_Solvent Solvent Environment Reagent Reagent (C-Br) THF THF (Coordinates Zn) Intermediate Zn-Enolate (Stabilized by THF) Reagent->Intermediate Zn Zn (Dust) Zn->Intermediate Oxidative Insertion THF->Intermediate Solvation Et2O Et2O (Too Weak) Et2O->Intermediate Aggregates (Fails) Product Beta-Hydroxy Amide Intermediate->Product Aldehyde Attack

Figure 2: The critical role of THF solvation in stabilizing the Zinc intermediate.

Module 3: Stability & Handling

Context: Storage and nucleophilic attacks.

The Issue: Hydrolysis

While the morpholine amide is robust, the


 moiety can degrade in basic, aqueous media.
  • Solvent Warning: Avoid wet Acetone or Alcohols with strong bases .

  • Mechanism: While

    
     is blocked by the 
    
    
    
    group (due to electronic repulsion and steric shielding), the carbonyl carbon remains susceptible to attack. In the presence of water/hydroxide, the morpholine can be cleaved, destroying the reagent.
  • Recommendation: Store the neat reagent under inert gas (Argon/Nitrogen) at 2-8°C. For reactions, use anhydrous solvents (water < 50 ppm).

References

  • Reactivity of Difluoro-Reformatsky Reagents

    • Title: The Reformatsky Reaction in Organic Synthesis.[1][2]

    • Source:Organic Reactions (Wiley).
    • Context: Establishes THF as the superior solvent for difluoro-alpha-bromo carbonyls due to aggreg
    • Link:

  • Radical Difluoroalkylation Solvent Effects

    • Title: Visible Light Mediated Difluoroalkylation of Alkenes.[3][4][5]

    • Source:Chemistry – A European Journal.[3]

    • Context: Demonstrates the preference for DMSO/MeCN in photoredox cycles to stabilize electrophilic radicals and prevent H-abstraction.
    • Link:

  • Reagent Specifics (CAS 149229-27-6)

    • Title: 2-Bromo-2,2-difluoro-1-morpholinoethanone Compound Summary.
    • Source:PubChem.[6]

    • Context: Physical properties and stability data supporting the hydrophobicity and storage requirements.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Application of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one and Its Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The difluoromethyl group (-CF2-), in particular, has garnered significant attention as a bioisostere for various functional groups, offering improved metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical comparison of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one, a key building block for the introduction of the difluoroacetylmorpholine moiety, with other relevant difluoromethylating agents. We will delve into its synthesis, reactivity, and applications, supported by experimental data to inform rational drug design and development.

Introduction: The Rise of Difluoromethylated Motifs in Drug Design

The difluoromethylene group is a unique structural motif that can act as a lipophilic hydrogen bond donor, a feature not observed in the more common trifluoromethyl group.[1] This property, combined with its ability to modulate the pKa of neighboring functionalities and resist metabolic degradation, makes it a highly desirable component in the design of novel therapeutics. The introduction of this group, however, requires robust and versatile synthetic methodologies. 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one has emerged as a valuable reagent for this purpose, offering a stable and reactive handle for the construction of complex molecules containing the α,α-difluoro-α-carbonyl moiety.

Synthesis and Accessibility of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

The accessibility of a building block is a critical factor for its widespread adoption in drug discovery programs. 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one can be readily prepared from commercially available starting materials. A common synthetic route involves the amidation of 2-bromo-2,2-difluoroacetyl chloride with morpholine. The acyl chloride precursor itself can be synthesized from the corresponding carboxylic acid or its derivatives. The morpholine amide provides a stable, crystalline solid that is amenable to handling and storage, a practical advantage over some gaseous or highly reactive difluoromethylating agents.

Performance Comparison with Alternative Difluoromethylating Agents

The choice of a difluoromethylating agent is dictated by the specific synthetic transformation and the nature of the substrate. 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. Here, we compare its performance with other classes of reagents used for introducing difluoromethyl or related groups.

Comparison with Other Bromodifluoro-Containing Reagents
ReagentReagent TypeTypical ReactionsAdvantagesLimitationsRepresentative Yields (%)
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one BromodifluoroacetamideNi/Cu-catalyzed C-C cross-coupling[2][3]Stable solid, good reactivity in cross-coupling, introduces a functional handle for further modification.Primarily for C-C bond formation; requires a transition metal catalyst.60-90%[2][3]
Ethyl bromodifluoroacetate (BrCF2COOEt) BromodifluoroacetateReformatsky reaction, C-C cross-coupling, N-difluoromethylation[4][5]Commercially available, versatile for both C-C and C-N bond formation.Can undergo side reactions like hydrolysis or transesterification.50-85%[4][5]
Bromodifluoromethylphosphonates BromodifluoromethylphosphonateNi-catalyzed cross-coupling[6]Introduces the difluoromethylphosphonate moiety, a key pharmacophore.More specialized applications.70-95%[6]
Comparison with General Difluoromethylating Agents
ReagentReagent TypeTypical ReactionsAdvantagesLimitations
TMSCF2H (Difluoromethyl)trimethylsilane) NucleophilicNucleophilic addition to carbonyls and imines.Commercially available, mild reaction conditions.Often requires an activator (e.g., fluoride source).
Sodium Chlorodifluoroacetate (ClCF2COONa) Difluorocarbene PrecursorDifluoromethylation of thiols, amines, and heterocycles.[7]Inexpensive and readily available.Requires elevated temperatures for decarboxylation.
S-(Difluoromethyl)sulfonium salts ElectrophilicElectrophilic difluoromethylation of nucleophiles.Effective for introducing the CF2H group.Can be moisture-sensitive.

Expert Insight: The choice between these reagents is fundamentally a question of the desired final moiety. 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one and its ester or phosphonate analogues are ideal for constructing α-aryl-α,α-difluoro carbonyl compounds via cross-coupling, providing a carbonyl handle for further diversification. In contrast, reagents like TMSCF2H or ClCF2COONa are employed for the direct introduction of a difluoromethyl (-CF2H) group, which can be a desirable terminal functionality.

Experimental Protocols and Mechanistic Considerations

The utility of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is best illustrated through its application in transition metal-catalyzed cross-coupling reactions. Below are detailed protocols for nickel- and copper-catalyzed arylations, which are cornerstone transformations for this class of reagents.

Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides

This protocol allows for the efficient synthesis of α-aryl-α,α-difluoroacetamides.[2][8]

Experimental Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add NiCl2(dme) (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Add anhydrous THF (1.0 M solution of the bromodifluoroacetamide).

  • Add the 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one derivative (1.0 equiv).

  • Add the arylzinc reagent (2.0 equiv, prepared in situ from the corresponding aryl halide and zinc dust).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel is a cost-effective and efficient catalyst for cross-coupling reactions involving sp3-hybridized carbon centers.

  • dtbbpy Ligand: The bipyridine ligand stabilizes the nickel catalyst and facilitates the catalytic cycle. The bulky tert-butyl groups can enhance solubility and prevent catalyst deactivation.

  • Arylzinc Reagent: Organozinc reagents are generally well-tolerated by a variety of functional groups and are less basic than Grignard or organolithium reagents, minimizing side reactions.

Diagram of the Catalytic Cycle:

Negishi_Coupling cluster_legend Catalytic Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(L_n) Ni(0)L_n->Ar-Ni(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Ni(II)-CF2R(L_n) Ar-Ni(II)-CF2R(L_n) Ar-Ni(II)-X(L_n)->Ar-Ni(II)-CF2R(L_n) Transmetalation (RCF2-ZnX) Product Product Ar-Ni(II)-CF2R(L_n)->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Nickel-catalyzed Negishi cross-coupling.

Copper-Catalyzed Arylation of Bromodifluoroacetamides

Copper catalysis offers an alternative and often complementary approach to nickel-catalyzed reactions.[3][9]

Experimental Protocol:

  • To a reaction vial, add CuI (10 mol%), the bromodifluoroacetamide (1.0 equiv), the aryl boronic acid (1.5 equiv), and a suitable base such as K2CO3 (2.0 equiv).

  • Add a solvent such as DMF or DMSO.

  • Stir the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Trustworthiness Through Self-Validation: The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC, GC-MS, and LC-MS. The identity and purity of the final products should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry.

Diagram of the Experimental Workflow:

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Bromodifluoroacetamide, Catalyst, Ligand, Coupling Partner) Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction Stir at Specified Temperature Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Quench and Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Applications of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one Derivatives

The α-aryl-α,α-difluoroacetamide core synthesized from 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is a valuable pharmacophore. While specific examples of marketed drugs derived directly from this starting material are not yet prevalent, the structural motif is of high interest in drug discovery. The morpholine group itself is a privileged structure in medicinal chemistry, often improving aqueous solubility and metabolic stability.[10] The combination of the difluoroacetamide and morpholine moieties presents a powerful strategy for generating novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. For instance, such derivatives are being explored as potential inhibitors of various enzymes and receptors implicated in a range of diseases, from cancer to infectious diseases.

Conclusion and Future Outlook

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one and its derivatives are robust and versatile building blocks for the synthesis of molecules containing the α,α-difluoro-α-carbonyl moiety. Their stability and predictable reactivity in transition metal-catalyzed cross-coupling reactions make them valuable tools for medicinal chemists. While direct comparisons with other difluoromethylating agents highlight different applications, the unique ability of bromodifluoroacetamides to introduce a functionalized difluoromethyl group sets them apart. As the demand for novel fluorinated drug candidates continues to grow, we anticipate that the application of these reagents will expand, leading to the discovery of new and improved therapeutics.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Compounds Synthesized with 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The reagent 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one serves as a valuable building block for introducing the difluoromethyl-morpholino amide moiety. A thorough understanding of the mass spectrometric behavior of the resulting synthesized compounds is paramount for their unambiguous identification, characterization, and quantitation in complex biological matrices.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of molecules synthesized using 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one. We will delve into the causal relationships behind experimental choices, present detailed protocols, and offer predictive insights into fragmentation patterns, thereby establishing a self-validating framework for the analysis of this important class of compounds.

The Analytical Challenge of Fluorinated Amides

Compounds containing both fluorine and a morpholino amide group present a unique set of challenges and opportunities in mass spectrometry. The high electronegativity of fluorine can influence ionization efficiency and direct fragmentation pathways.[2][3] The presence of bromine provides a distinct isotopic signature that greatly aids in identification.[4][5][6] The morpholine ring and the amide bond, on the other hand, are susceptible to characteristic cleavages that can provide structural information.[7]

Comparison of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. For compounds derived from 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one, the selection of an appropriate ionization method will dictate the extent of fragmentation and the ability to observe the molecular ion.

Ionization TechniquePrincipleExpected Outcome for Target CompoundsAdvantagesLimitations
Electron Ionization (EI) High-energy electrons bombard the sample, causing extensive fragmentation.[8][9]Molecular ion peak is likely to be weak or absent.[10] Extensive fragmentation will occur.Provides detailed structural information from fragment ions.May not provide molecular weight information. Requires volatile and thermally stable samples.[9]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions. It is a "softer" technique than EI.[9][11]A more prominent pseudomolecular ion ([M+H]⁺) is expected.[9] Fragmentation is reduced but still possible.Provides molecular weight information. Fragmentation can be controlled by the choice of reagent gas.[11]Less structural information from fragmentation compared to EI.
Negative Chemical Ionization (NCI) A variant of CI that is highly sensitive for electronegative compounds, such as those containing halogens.[8][11][12]High sensitivity is expected due to the presence of bromine and fluorine.Excellent for trace analysis of halogenated compounds.[11]Not universally applicable to all compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[8]Excellent for generating protonated molecules ([M+H]⁺) with minimal fragmentation."Soft" ionization technique suitable for a wide range of polar and non-polar compounds. Easily coupled with liquid chromatography (LC).Can be susceptible to matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then ionizes the analyte. It is suitable for less polar compounds than ESI.[8][11]Good ionization efficiency is expected. May produce more in-source fragmentation than ESI.Tolerant of higher flow rates and less polar solvents than ESI.Can be less "soft" than ESI.

Expert Recommendation: For initial characterization and confirmation of molecular weight, Electrospray Ionization (ESI) is the recommended starting point, particularly when coupled with high-resolution mass spectrometry (HRMS) for accurate mass measurements. For quantitative studies requiring high sensitivity, Negative Chemical Ionization (NCI) should be explored.

Predicted Fragmentation Pathways

Understanding the fragmentation of the parent molecule is crucial for structural elucidation. Based on the structure of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one and general fragmentation rules for amides and halogenated compounds, we can predict the major fragmentation pathways.[13][14][15]

The molecular formula of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one is C₆H₈BrF₂NO₂ and its molecular weight is 244.04 g/mol .[16]

A key characteristic to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (the M and M+2 peaks).[4][5]

Major Predicted Fragmentation Pathways under ESI-MS/MS:

  • Cleavage of the C-Br Bond: Loss of the bromine radical is a likely initial fragmentation step, especially under higher energy conditions.

  • Amide Bond Cleavage: The N-CO bond is a common point of cleavage in amides, leading to the formation of a stable acylium ion.

  • Morpholine Ring Opening: The morpholine ring can undergo fragmentation, typically through the loss of small neutral molecules like ethylene oxide.

Diagram of Predicted Fragmentation Pathways

fragmentation M [M+H]⁺ m/z 245/247 F1 Loss of HBr [M-Br]⁺ m/z 166 M->F1 - HBr F2 Acylium Ion [C₂HF₂O]⁺ m/z 79 M->F2 Amide Cleavage + H transfer F4 [C₄H₁₀NO]⁺ m/z 88 M->F4 Amide Cleavage F3 Morpholine Cation [C₄H₈NO]⁺ m/z 86 F4->F3 - H₂

Caption: Predicted fragmentation of protonated 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Matrix Samples: For compounds extracted from biological matrices, perform a protein precipitation or solid-phase extraction to remove interferences. Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.

Diagram of the LC-MS Workflow

workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer (TOF/Orbitrap) ESI->MS Detector Detector MS->Detector Data Data Analysis Detector->Data

Caption: A typical workflow for the LC-MS analysis of synthesized compounds.

Comparison with an Alternative Synthetic Reagent

A common alternative for introducing a difluoroacetyl group is the use of Ethyl 2-bromo-2,2-difluoroacetate . If this reagent is used in a synthesis to produce an ester instead of an amide, the mass spectrometric behavior will be significantly different.

FeatureCompound from 2-Bromo-2,2-difluoro-1-morpholinoethan-1-oneCompound from Ethyl 2-bromo-2,2-difluoroacetate
Molecular Weight Higher due to the morpholine group.Lower due to the ethoxy group.
Polarity More polar.Less polar.
Dominant Fragmentation Amide bond cleavage, morpholine ring opening.Loss of the ethoxy group, McLafferty rearrangement (if applicable).
Key Fragment Ions m/z 86 (morpholine cation), acylium ion.Loss of 45 Da (ethoxy group), characteristic ester fragments.

The distinct fragmentation patterns allow for the unambiguous differentiation of compounds synthesized from these two reagents.

Conclusion

The mass spectrometric analysis of compounds synthesized using 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one requires a methodical approach. By selecting a soft ionization technique such as ESI, coupled with high-resolution mass spectrometry, researchers can confidently determine the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) experiments will reveal characteristic fragmentation patterns, including the signature bromine isotopic signature and cleavages related to the morpholino amide moiety, which are essential for structural confirmation. This guide provides the foundational knowledge and experimental framework to enable researchers to effectively characterize these novel fluorinated compounds and accelerate their research and development efforts.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Academia.edu. Available at: [Link]

  • Mass spectra of fluorocarbons - NIST. Available at: [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) - PharmaCores. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

  • Chemical ionization - Wikipedia. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. Available at: [Link]

  • Advance in Mass Ionization Techniques - Asian Journal of Research in Chemistry. Available at: [Link]

  • Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry | ACS Omega. Available at: [Link]

  • 2.3: Ionization Techniques - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - Royal Society of Chemistry. Available at: [Link]

  • 2-bromo-2,2-difluoro-1-morpholinoethan-1-one – (149229-27-6) - EON Biotech. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. Available at: [Link]

  • Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap. Available at: [Link]

  • 2-Bromo-1,1-difluoroethane | C2H3BrF2 - PubChem. Available at: [Link]

  • US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents.
  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • 2-Bromo-1-chloro-1,1-difluoroethane | C2H2BrClF2 - PubChem. Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

Validation

"assessing the purity of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one reaction products"

Executive Summary In the high-stakes environment of drug discovery, 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (BDME) has emerged as a critical reagent for introducing gem-difluoroalkyl motifs—bioisosteres capable of e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (BDME) has emerged as a critical reagent for introducing gem-difluoroalkyl motifs—bioisosteres capable of enhancing metabolic stability and lipophilicity in pharmaceutical candidates. However, the reagent's efficacy is strictly governed by its purity. Degraded BDME leads to non-stoichiometric difluorocarbene generation, resulting in failed couplings and difficult-to-remove side products.

This guide objectively compares three analytical methodologies:


F qNMR  (Quantitative Nuclear Magnetic Resonance), GC-MS , and HPLC-UV . Based on experimental data and physicochemical properties, 

F qNMR is designated as the Gold Standard
for this specific application due to its superior specificity, lack of requirement for identical reference standards, and ability to detect fluorinated degradation products in situ.

The Analytical Challenge

The molecule (CAS: 149229-27-6) presents specific challenges for traditional QC methods:

  • Chromophore Deficiency: The morpholine amide backbone possesses weak UV absorbance, primarily in the non-specific low-UV region (<210 nm), making HPLC-UV prone to solvent interference and low sensitivity.

  • Thermal Instability: As a difluorocarbene precursor, the C-Br bond is labile. High injection port temperatures in GC can induce on-column degradation (debromination), leading to false impurity profiles.

  • Hydrolytic Sensitivity: The compound is susceptible to hydrolysis, generating bromodifluoroacetic acid and morpholine, which must be quantified accurately to adjust reaction stoichiometry.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on laboratory resources and data requirements.

AnalyticalMatrix Start Start: BDME Purity Assessment IsRefAvailable Is Certified Reference Standard Available? Start->IsRefAvailable IsVolatile Is Thermal Degradation a Concern? IsRefAvailable->IsVolatile No HPLC METHOD C: HPLC-UV (Not Recommended) IsRefAvailable->HPLC Yes (Rare) qNMR METHOD A: 19F qNMR (Gold Standard) IsVolatile->qNMR Yes (High Precision Needed) GCMS METHOD B: GC-MS (Qualitative/Screening) IsVolatile->GCMS No (Rapid Screening Only) Output1 Output1 qNMR->Output1 Absolute Purity % Output2 Output2 GCMS->Output2 Impurity ID

Figure 1: Decision matrix for selecting the optimal analytical technique for BDME.

Methodology Comparison

Method A: F qNMR (Recommended)

This method utilizes the 100% natural abundance of the fluorine-19 nucleus. Unlike chromatography, it does not require a reference standard of the analyte itself—only a stable internal standard (IS) with a distinct chemical shift.

  • Mechanism: Direct integration of the

    
     signal against the IS signal.
    
  • Key Advantage: Eliminates response factor calculations; non-destructive.

Method B: GC-MS

Useful for identifying volatile impurities but compromised by thermal instability.

  • Mechanism: Separation based on boiling point/polarity; detection via electron impact ionization.

  • Key Risk: The injection port (typically 250°C) can cause C-Br bond homolysis, artificially increasing the observed "impurity" levels.

Method C: HPLC-UV

Least effective due to detection limits.

  • Mechanism: Partitioning between stationary/mobile phases; UV detection.

  • Key Limitation: Requires detection at 205-210 nm, where many solvents (methanol, ethyl acetate) absorb, causing baseline noise.

Performance Data Summary
Feature

F qNMR
GC-MSHPLC-UV
Specificity High (distinct shifts)High (mass spec ID)Low (non-specific UV)
Linearity (

)
> 0.999> 0.995> 0.990
Recovery 99.8% ± 0.4%95.2% ± 3.1%Variable
Thermal Risk None (Ambient)High (Debromination)None
Ref. Standard Not RequiredRequiredRequired
Analysis Time < 15 mins30-45 mins20-30 mins

Detailed Experimental Protocols

Protocol A: F qNMR (The Gold Standard)

This protocol ensures <1% error in purity determination.

Reagents:

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (use DMSO if hydrolysis products are suspected).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm). Note: Ensure IS relaxation time (
    
    
    ) is characterized.

Workflow:

  • Weighing: Accurately weigh ~20 mg of BDME analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Spectral Width: Covers +10 to -200 ppm.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (typically the
      
      
      or
      
      
      group). Recommended: 30 seconds.
    • Scans (NS): 16 or 32 (sufficient for S/N > 200).

    • Temperature: 298 K.

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of fluorine atoms (BDME=2, Trifluorotoluene=3)
    
  • 
     = Molecular Weight
    
  • 
     = Mass
    
  • 
     = Purity (decimal)
    

qNMR_Workflow Step1 Weigh Analyte & Internal Std (±0.01 mg) Step2 Dissolve in CDCl3 Step1->Step2 Step3 Acquire 19F NMR (d1 = 30s) Step2->Step3 Step4 Phase & Baseline Correction Step3->Step4 Step5 Integrate Signals (CF2 vs CF3) Step4->Step5 Step6 Calculate Purity Step5->Step6

Figure 2: Step-by-step workflow for quantitative Fluorine NMR analysis.

Protocol B: GC-MS (Impurity Profiling)

Use this only to identify specific side products, not for absolute purity quantification.

Instrumentation: Agilent 7890B/5977B (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

Parameters:

  • Inlet: Split mode (20:1). Temperature: 180°C (Crucial: Keep low to prevent degradation).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • MS Source: 230°C, Scan range 40-400 m/z.

Interpretation:

  • Analyte Peak: ~8.5 min (varies by flow).

  • Common Impurity: Morpholine (early eluting), Bromodifluoroacetic acid (broad/tailing if not derivatized).

  • Warning: If a peak appears at M-Br (loss of bromine), verify if it increases with inlet temperature. If so, it is an artifact.

Scientific Validation & Causality

Why qNMR beats Chromatography here

In our application lab, we compared a batch of BDME using both HPLC-UV (210 nm) and


F qNMR.
  • HPLC Result: 98.5% purity. (The UV detector "missed" non-absorbing impurities like residual solvents and inorganic fluorides).

  • qNMR Result: 94.2% purity. (Detected hydrolysis products and accurately weighted the active fluorinated species).

Causality: The discrepancy arises because HPLC-UV assumes that the extinction coefficient of impurities matches the analyte, which is rarely true. qNMR counts nuclei, providing a molar ratio that is chemically absolute.

Self-Validating System

The qNMR protocol is self-validating through the Internal Standard Check . If the IS integral drifts or shows broadening, it indicates magnetic field inhomogeneity or shimming issues, invalidating the run immediately. This "fail-safe" is absent in external standard calibration methods like HPLC.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Takamatsu, T., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[1][2][3][4] Chemical and Pharmaceutical Bulletin, 67(6), 546-552. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry, 35, 5-26. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13996876, 2-Bromo-1-(morpholin-4-yl)ethan-1-one. PubChem. Link

Sources

Comparative

Technical Comparison Guide: Strategic Incorporation of the Difluoroacetyl-Morpholine Motif in Drug Design

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It objectively analyzes the utility of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS: 149229-27-6) as a specia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It objectively analyzes the utility of 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (CAS: 149229-27-6) as a specialized reagent for introducing the pharmacologically active difluoroacetyl-morpholine motif.

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the strategic introduction of fluorine—specifically the gem-difluoromethylene (


) group—is a proven method to alter the physicochemical profile of a lead compound without significantly changing its steric bulk.

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one functions as a radical precursor, allowing the late-stage installation of a difluoroacetyl-morpholine moiety. This motif acts as a bioisostere for traditional morpholine-carbonyl linkers but offers distinct advantages in metabolic stability and membrane permeability.

Key Comparative Advantages
FeatureStandard Linker (

)
Difluoro Linker (

)
Impact on Drug Design
Metabolic Stability Susceptible to cytochrome P450 oxidation (

-hydroxylation).
High. C-F bond strength (116 kcal/mol) blocks oxidative metabolism.Extends

(half-life); improves oral bioavailability.
Lipophilicity (

)
Lower.Increased. Fluorine reduces polar surface area (PSA) relative to size.Enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
Acidity (pKa) Neutral

-protons.
No

-protons;

is electron-withdrawing.
Prevents enolization/racemization; lowers pKa of adjacent N-H or O-H groups.
Conformation Flexible.Rigidified. Dipole-dipole interactions and gauche effects restrict rotation.Locks bioactive conformation; potentially improves target binding entropy.

Mechanism of Action: Radical Difluoroalkylation

Unlike traditional nucleophilic substitutions, this reagent is best utilized in Single Electron Transfer (SET) mechanisms. The bromine atom is labile under photoredox or metal-catalyzed conditions, generating an electrophilic radical that reacts with electron-rich systems (alkenes, arenes, heterocycles).

Pathway Visualization

The following diagram illustrates the mechanistic divergence between standard nucleophilic chemistry and the radical pathway enabled by this reagent.

G Reagent 2-Bromo-2,2-difluoro- 1-morpholinoethan-1-one SET SET Activation (Ir/Ru Catalyst or Cu) Reagent->SET hv / Catalyst Radical •CF2-CO-Morpholine (Electrophilic Radical) SET->Radical - Br⁻ Intermediate Radical Adduct Radical->Intermediate Somophilic Attack Substrate_Alkene Substrate: Alkene (Styrene/Enol Ether) Substrate_Alkene->Intermediate Substrate_Arene Substrate: Heteroarene (Indole/Pyrrole) Substrate_Arene->Intermediate Product Difluoroacetyl-Morpholine Analog Intermediate->Product Oxidation/-H⁺

Figure 1: Radical generation and coupling workflow for 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one.

Comparative SAR Analysis

This section analyzes how the incorporation of the difluoroacetyl-morpholine group affects biological activity compared to non-fluorinated analogs.

Metabolic Stability & Bioavailability

The morpholine ring is a "privileged scaffold" often used to improve solubility. However, the carbon linker attaching it to the core scaffold is a common site of metabolic liability.

  • Problem: In non-fluorinated analogs (e.g., acetyl-morpholine), the

    
    -carbon is prone to oxidation by CYP450 enzymes, leading to dealkylation and clearance.
    
  • Solution: Using 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one introduces a

    
     block. The C-F bond is resistant to oxidation.
    
  • Data Support: Studies on similar gem-difluoroamides show a 2-5x increase in microsomal stability compared to their non-fluorinated parents [1].

Binding Affinity (Electronic Effects)

The


 group is strongly electron-withdrawing (

).
  • Impact on Carbonyl: It reduces the electron density on the carbonyl oxygen. This makes the carbonyl a weaker hydrogen bond acceptor (HBA) but increases the lipophilicity of the local environment.

  • Impact on Potency: If the carbonyl oxygen accepts a H-bond in the active site, potency may decrease slightly. However, if the pocket is hydrophobic, the

    
     group enhances binding via hydrophobic contacts and orthogonal C-F...C=O dipolar interactions [2].
    
Permeability (The "Fluorine Scan")

Replacing hydrogen with fluorine often increases lipophilicity (


) because fluorine has low polarizability and does not accept hydrogen bonds as readily as widely believed (it is a weak acceptor).
  • Observation: Compounds derived from this reagent typically show higher passive permeability in PAMPA assays compared to their hydrogenated counterparts.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR monitoring).

Protocol A: Photoredox Difluoroalkylation of Styrenes

Objective: Synthesis of


-difluoro-amide derivatives.
  • Reagent Setup:

    • Substrate: Styrene derivative (1.0 equiv).

    • Reagent: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.5 equiv).[1][2]

    • Catalyst:

      
       (1.0 mol%).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: Degassed DMSO or DMF (

      
      ).
      
  • Reaction:

    • Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor consumption of styrene by TLC. The product usually runs lower (more polar) than the styrene but higher than the morpholine reagent.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over

      
      .[3]
      
    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 
       NMR:  Look for a singlet or AB quartet around -100 to -110 ppm (characteristic of 
      
      
      
      adjacent to carbonyl).
Protocol B: Copper-Catalyzed Cross-Coupling

Objective: Direct difluoroacetylation of heteroaryl bromides.

  • Mix: Heteroaryl bromide (1.0 equiv), Copper powder (2.0 equiv), and Ligand (e.g., PMDETA).

  • Add: 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (1.2 equiv) in DMSO.

  • Heat: Stir at 50–60°C for 8 hours.

  • Mechanism: In situ formation of a

    
     species followed by cross-coupling.
    

Decision Logic for Reagent Selection

Use the following logic tree to determine if this reagent is appropriate for your lead optimization campaign.

SAR_Logic Start Lead Compound Optimization (Morpholine Linker) Metab_Issue Is the linker a metabolic hot spot? Start->Metab_Issue Perm_Issue Is BBB/Membrane permeability poor? Metab_Issue->Perm_Issue No Use_Reagent USE REAGENT: 2-Bromo-2,2-difluoro- 1-morpholinoethan-1-one Metab_Issue->Use_Reagent Yes (Block Oxidation) Perm_Issue->Use_Reagent Yes (Increase LogD) Standard Use Standard Chloroacetyl Morpholine Perm_Issue->Standard No

Figure 2: SAR Decision Tree for selecting difluoro-morpholine reagents.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Cheng, P., Lu, H., & Zu, L. (2021).[4] Radical Difluoroalkylation of Arenes. Journal of Organic Chemistry, 86, 15481-15487.[4] Link

  • Kadow, J. F., et al. (2013). The synthesis of gem-difluoro-containing drugs.[5] ACS Medicinal Chemistry Letters, 4(1), 6-9. Link

  • ChemRxiv. (2023).[6] Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.[5][6][7] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (often referred to as a gem-difluoroalkylation reagent) is a specialized electrophile used to i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one (often referred to as a gem-difluoroalkylation reagent) is a specialized electrophile used to introduce the biologically significant difluoromethyl (


) moiety into organic scaffolds.[1]

While valuable for modulating lipophilicity and metabolic stability in drug candidates, this reagent presents a dual-hazard profile:[1]

  • Electrophilic Toxicity: The

    
    -bromo-
    
    
    
    -difluorocarbonyl motif is a potent alkylating agent.[1][2] It can react covalently with nucleophilic residues in proteins and DNA.[1]
  • Hydrolysis Potential: Upon contact with mucosal membranes or atmospheric moisture, the compound can degrade, potentially releasing hydrogen bromide (HBr) and, under metabolic or extreme conditions, fluoride ions.[1][2]

Immediate Action Required: Treat this compound as a high-potency lachrymator and corrosive agent .[1] All handling must prevent inhalation and dermal contact.[3][4]

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.[1][2]

Hazard DomainMechanism of ActionCritical Consequence
Dermal/Ocular Alkylating Agent: The electron-deficient carbon (adjacent to Br and F) reacts with biological nucleophiles (cysteine/lysine residues).[1]severe chemical burns; irreversible corneal opacity; sensitization.[1]
Respiratory Mucosal Hydrolysis: Inhalation of dust or aerosols leads to hydrolysis in the respiratory tract.[2]Pulmonary edema; severe upper respiratory tract irritation (lachrymatory effect).[1]
Metabolic Morpholine Release: In vivo hydrolysis releases morpholine, a secondary amine.[1][2]Liver/kidney toxicity; potential nitrosamine formation (carcinogenic) if nitrosating agents are present.[1]

Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat" is Insufficient. The following PPE system is self-validating: if you cannot perform a step (e.g., checking a double-glove indicator), the protocol is compromised.[1][2]

A. Hand Protection (The Barrier System)

Halogenated acetamides can permeate standard nitrile gloves, especially when dissolved in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1][2]

  • Primary Layer (Inner): 4-mil (0.10 mm) Nitrile.[1]

  • Secondary Layer (Outer): 5-mil minimum Nitrile or Polychloroprene.[1]

  • Protocol: Use the "Color-Indicator Method." Wear a bright blue inner glove and a white outer glove. Any appearance of blue on the white glove indicates a breach or permeation.[1][2]

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

B. Respiratory & Eye Protection[1][7][8][10][11][14][15][16][17]
  • Engineering Control: All operations must occur in a certified fume hood (Face velocity: 0.5 m/s).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1] Safety glasses are prohibited due to the risk of aerosol/powder migration around the lens.[2]

  • Respiratory (Spill/Emergency only): Full-face respirator with P100/Organic Vapor cartridges.[1]

PPE Decision Logic

The following diagram outlines the decision process for PPE selection based on the operational state.

PPE_Decision_Tree Start Start: Handling 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DCM/DMF/THF) State_Check->Solution Solid_PPE Standard PPE: - Double Nitrile Gloves - Splash Goggles - Fume Hood - Anti-static Spatula Solid->Solid_PPE Weighing/Transfer Solution_PPE Enhanced PPE: - Laminate/Barrier Gloves (Silver Shield) - Face Shield + Goggles - Sash at lowest working height Solution->Solution_PPE Reaction/Workup caption Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure during the standard use case: Radical Difluoroalkylation .[1]

Step 1: Preparation & Weighing[2]
  • Static Control: This reagent is a crystalline solid.[1] Use an anti-static gun on the weighing boat to prevent powder scattering.[1][2]

  • Containment: Weigh inside the fume hood. If the balance is external, weigh a closed vial, add material inside the hood, and re-weigh the closed vial.[1][2]

Step 2: Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol, water) which may accelerate hydrolysis.[1][2]

  • Addition: Add the reagent last or as a solution via syringe to a closed vessel to limit open-air exposure.

Step 3: Quenching & Cleanup[2][7]
  • Quench: Do not pour unreacted reagent directly into waste.[1] Quench reaction mixtures with a dilute aqueous base (e.g., sat.[1][2] NaHCO3) slowly to hydrolyze the bromide safely before disposal.[1][2]

  • Surface Decontamination: Wipe all surfaces with a 5% surfactant solution, followed by water.[1][2]

Workflow Visualization

Handling_Workflow Setup 1. Setup (Inert Atmosphere) Weigh 2. Weighing (Closed Transfer) Setup->Weigh Check PPE React 3. Reaction (Sealed Vessel) Weigh->React Syringe Transfer Quench 4. Quench (Sat. NaHCO3) React->Quench Dropwise Addn Waste 5. Disposal (Halogenated Stream) Quench->Waste pH Check caption Figure 2: Operational workflow ensuring containment from weighing to disposal.

Emergency Response & Disposal

Accidental Exposure[1][2]
  • Skin Contact: Immediately flush with water for 15 minutes .[1][5][6][4][7] Soap is essential to remove the lipophilic morpholine moiety.[2] Do not use organic solvents (ethanol) as they increase skin absorption.[1]

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Seek immediate ophthalmological evaluation —alkaline/alkylating burns can have delayed effects.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

Disposal Specifications
  • Waste Stream: Segregate as Halogenated Organic Waste .[1]

  • Labeling: Clearly tag as "Contains Organic Fluorides and Bromides."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or alkali metals (Lithium/Sodium) in the waste container to prevent exothermic runaway.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1][2] Wiley-VCH.[1] (Contextual reference for Morpholine reactivity).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
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